Enviroxime

Content Navigation

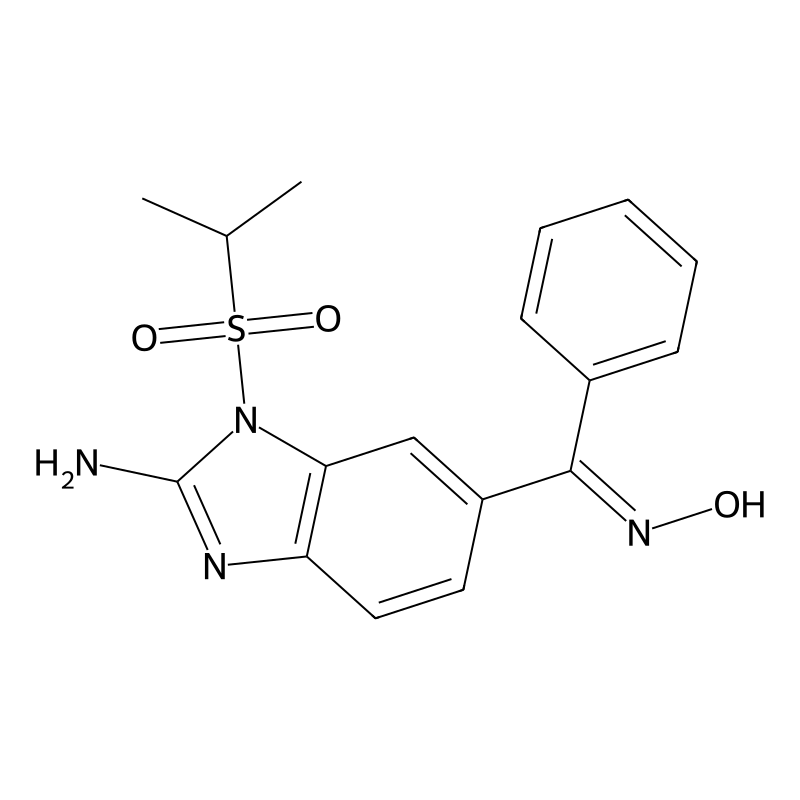

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Enviroxime mechanism of action 3A protein

Mechanism of Action of the 3A Protein

The viral 3A protein is a key player in disrupting host cell functions. The following table summarizes its core mechanisms based on recent studies of human pathogenic enteroviruses (e.g., EV-A71, CVB3, poliovirus, EV-D68) [1].

| Mechanism | Biological Consequence | Significance in Viral Pathogenesis |

|---|---|---|

| Inhibition of ARF1 Activation: 3A protein interacts with and sequesters the host protein GBF1, a guanine nucleotide exchange factor. This prevents GBF1 from activating ADP-ribosylation Factor 1 (ARF1) [1]. | Disruption of protein trafficking and induction of severe ER stress, triggering the Unfolded Protein Response (UPR) [1]. | Facilitates the formation of viral replication organelles and inhibits host protein secretion, aiding viral replication [1]. |

| Induction of ER Stress & UPR: By inhibiting ARF1 via GBF1 sequestration, the 3A protein disrupts ER homeostasis. This leads to the accumulation of ER-resident proteins and remodeling of the ER [1]. | Activates all three branches of the UPR (IRE1, ATF6, and PERK pathways) [1]. | A cellular survival mechanism initially, but prolonged severe stress leads to cell death. |

| Activation of Apoptosis: The sustained, severe ER stress induced by the 3A protein specifically activates the PERK/CHOP signaling pathway of the UPR [1]. | Leads to programmed cell death (apoptosis) in infected cells [1]. | Contributes to tissue damage and the pathogenesis of enteroviral diseases. The PERK/CHOP pathway is a potential therapeutic target [1]. |

The diagram below visualizes this mechanism and its downstream effects on the host cell.

Enterovirus 3A protein disrupts ER homeostasis via GBF1/ARF1, triggering UPR and apoptosis [1].

Experimental Insights from Related 3A Protein Studies

While direct protocols for Enviroxime are unavailable, the following established methodologies from studies on the SARS coronavirus (SARS-CoV) 3a protein illustrate how such viral accessory proteins are characterized. These techniques are standard for validating protein localization and incorporation into viral particles [2] [3].

| Experimental Goal | Key Methodology | Application & Findings |

|---|---|---|

| Protein Localization | Immunoelectron Microscopy & Confocal Microscopy: Cells infected with virus or transfected with 3a expression plasmid are stained with affinity-purified anti-3a antibody. Localization is visualized using immunogold staining (EM) or fluorescent tags (confocal) [2]. | Established that the 3a protein is localized to the cytoplasm, Golgi apparatus, and plasma membrane in infected cells [2]. |

| Virion Incorporation Assay | Virus Purification & Western Blot: Culture supernatants from infected cells are collected, and virus particles are purified via ultracentrifugation on discontinuous sucrose gradients (e.g., 20%-60%). Gradient fractions are analyzed by Western Blot with antibodies against 3a and other structural proteins (e.g., N, M) [2] [3]. | Confirmed that the 3a protein is a structural component of the SARS-CoV virion, as it co-purified with viral particles in sucrose gradients and was detected by Western Blot [2]. |

| Control for Specificity | Comparison with Intracellular Proteins: Western Blots of purified virions are also probed for host proteins (e.g., actin) and viral non-structural proteins (e.g., nsp1). This controls for contamination by cellular debris [2]. | Demonstrated that the presence of 3a in virion preparations was specific, as actin and nsp1 were not detected in the purified virus samples [2]. |

Research Implications and Future Directions

The detailed understanding of the 3A protein's mechanism opens several promising research avenues:

- Targeting the PERK/CHOP Pathway: The finding that enterovirus-induced apoptosis proceeds through the PERK/CHOP pathway suggests that pharmaceutical inhibitors of PERK could be a viable therapeutic strategy to mitigate cell death and pathogenesis in severe infections [1].

- Exploring Viral Specificity: The molecular details of the 3A-GBF1 interaction, particularly the role of the N-terminal conserved residues of the 3A protein, represent a potential target for developing broad-spectrum antiviral compounds against multiple enteroviruses [1].

- Leveraging New Technologies: The drug discovery field is moving toward innovative approaches like Bayesian causal AI for trial design and PROTACs for targeted protein degradation. While not yet applied to 3A, these represent the cutting-edge context in which future antivirals, potentially including this compound analogs, may be developed [4] [5].

References

- 1. Enterovirus 3A protein disrupts endoplasmic reticulum ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Severe Acute Respiratory Syndrome Coronavirus 3a ... [pmc.ncbi.nlm.nih.gov]

- 3. Severe Acute Respiratory Syndrome Coronavirus 3a ... [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Degraders in Clinical Trails: 2025 Update [biochempeg.com]

- 5. The next generation of clinical trials with AI [ddw-online.com]

Primary Resistance Mutations in the 3A Protein

The table below summarizes key enviroxime-resistance mutations identified in the 3A protein of poliovirus (PV) and human rhinovirus (HRV).

| Virus | Nucleotide Mutation | Amino Acid Mutation (3A protein) | Key Experimental Evidence |

|---|---|---|---|

| Poliovirus type 1 (PV1) | G5318A | Ala70Thr | 23 independent mutants mapped; confirmed by site-directed mutagenesis of cDNA clones [1]. |

| Poliovirus (PV) | Not Specified | Ala70Thr | Confers resistance to novel this compound-like compound AN-12-H5 [2]. |

| Human Rhinovirus 14 (HRV14) | Not Specified | Various mutations in 3A(B) domains | Site-directed mutagenesis and selection of spontaneous mutants with this compound analogs confirmed the link [3] [4]. |

The Ala70Thr mutation in poliovirus 3A is a major and well-characterized resistance marker. Research shows that single-amino-acid substitutions in this region are sufficient to confer the resistance phenotype [1].

Experimental Protocols for Resistance Studies

The following workflow outlines a classic methodology for identifying and confirming this compound resistance mutations.

Experimental workflow for mapping this compound resistance.

Selection of Resistant Mutants and Genotypic Mapping [1]

- Procedure: Grow poliovirus or rhinovirus in cell culture under the selective pressure of this compound (e.g., at a concentration of 1 µg/ml). Isolate viral clones that proliferate and sequence their entire genome or the region encoding non-structural proteins. Compare the sequences to the wild-type virus to identify nucleotide changes.

Site-Directed Mutagenesis and Recombinant Phenotyping (Marker Transfer) [1] [5]

- Principle: This is the definitive method to confirm that a specific mutation is responsible for resistance.

- Procedure:

- Introduce the identified nucleotide substitution into a wild-type infectious cDNA clone of the virus using site-directed mutagenesis.

- Transfect the mutated plasmid into susceptible mammalian cells to rescue the recombinant virus.

- Evaluate the susceptibility of this recombinant virus to this compound using a plaque reduction assay or other viral yield assays. A significant increase in the half-maximal inhibitory concentration (IC₅₀) compared to the wild-type virus confirms the role of the mutation.

Phenotypic Assays for Resistance Confirmation

- Plaque Reduction Assay (PRA): This classical phenotypic method involves incubating a standardized viral inoculum with serial dilutions of this compound in cell culture. After an incubation period, the number of viral plaques is counted. The drug concentration that reduces plaque formation by 50% (IC₅₀) is calculated, and a significant increase in the IC₅₀ of a mutant virus indicates resistance [5].

- Alternative Phenotypic Assays: To overcome the subjectivity and slow turnaround of PRA, other methods can be used, such as assays that quantify viral antigen, nucleic acid, or use reporter genes activated by viral infection [5].

Complexities and Research Implications

- Multi-Component Target: Evidence suggests that this compound's mechanism may be more complex than simple binding to the 3A protein. One study could not demonstrate direct binding between this compound and 3A/3AB proteins and identified a highly resistant mutant that appeared to have mutations in multiple viral proteins or RNA sequences [3] [4]. This suggests that the drug might target a functional complex involving 3A and potentially host factors.

- Mechanistic Consequence: this compound inhibits viral RNA replication. Research in poliovirus-infected cells showed that the drug preferentially inhibits the synthesis of viral plus-strand RNA and blocks the initiation of this synthesis [1].

- Therapeutic Context: this compound was evaluated in clinical trials for its antiviral effects but development was halted due to gastrointestinal side effects and lack of sufficient therapeutic efficacy [6].

The Ala70Thr mutation in the 3A protein is a primary marker for this compound resistance in poliovirus. The definitive protocol for confirming resistance involves selecting resistant mutants, genotypic mapping, and recombinant phenotyping. While 3A is the established genetic target, the full mechanism of drug action may involve a more complex replication structure.

References

- 1. The antiviral compound this compound targets the 3A coding ... [pubmed.ncbi.nlm.nih.gov]

- 2. A bifunctional anti -enterovirus compound that inhibits replication and... [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that this compound targets multiple components of the... [link.springer.com]

- 4. Evidence that this compound targets multiple components ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Drug Resistance: Mechanisms and Clinical ... [pmc.ncbi.nlm.nih.gov]

- 6. Antivirals blocking entry of enteroviruses and therapeutic potential [jbiomedsci.biomedcentral.com]

Enviroxime rhinovirus enterovirus replication complex

Mechanism of Action and Targets

The table below summarizes the key viral components and processes targeted by enviroxime.

| Target Component | Function in Viral Replication | Effect of this compound |

|---|---|---|

| Viral Protein 3A / 3AB [1] [2] | Membrane-associated; involved in forming replication organelles (ROs) and initiation of RNA synthesis. | Primary target; drug binding disrupts its function in RO formation and plus-strand RNA initiation. |

| Replication Organelles (ROs) [3] [4] | Specialized membrane structures from ER/Golgi for viral RNA replication; hide viral RNA from immune sensors. | Inhibits biogenesis by targeting 3A function, preventing creation of environment for efficient replication. |

| Plus-Strand RNA Synthesis [1] | Production of new viral genomic RNA from a negative-strand template. | Preferentially inhibits initiation of plus-strand RNA synthesis. |

Key Experimental Evidence and Protocols

The understanding of this compound's mechanism is largely derived from genetic and biochemical studies. The following workflow outlines the key experiments used to identify its target.

Experimental workflow for identifying this compound's viral target.

Genetic Mapping of Resistance Mutations

- Objective: To identify the viral target of this compound by finding mutations that allow replication in its presence [1].

- Methodology:

- Isolate resistant mutants: Propagate poliovirus (PV-1) or human rhinovirus 14 (HRV-14) in cell culture under increasing concentrations of this compound (e.g., 1 µg/ml) [1] [5].

- Sequence viral RNA: Sequence the genomes of the resistant mutants and compare them to the wild-type virus.

- Map mutations: Early studies found that 23 independent this compound-resistant mutants each had a single amino acid substitution in the 3A protein [1].

- Confirmation: Using site-directed mutagenesis on an infectious cDNA clone of the virus, researchers introduced the identified mutations (e.g., in HRV-14, key changes were found at amino acid position 30 and other domains in 3A). Viruses recovered from these modified clones were resistant to this compound, confirming that mutations in 3A are sufficient for resistance [1] [5].

Biochemical Assays of RNA Replication

- Objective: To determine which specific step of viral RNA replication is inhibited by this compound [1].

- Methodology:

- Dot blot analysis of RNA: Measure the levels of plus-strand and minus-strand RNA in infected cells treated with this compound versus untreated cells. This showed that this compound preferentially inhibits the synthesis of viral plus-strand RNA [1].

- In vitro replication complex assay: Isolate "crude replication complexes" from poliovirus-infected cells. In a cell-free system, measure the incorporation of radiolabeled [³²P]uridine into the viral protein 3AB, which acts as a primer for RNA synthesis. This compound was shown to inhibit the initiation of plus-strand RNA synthesis in this assay [1].

Quantitative Data on Resistance and Inhibition

The table below consolidates key quantitative findings from resistance and mechanistic studies.

| Virus | Experimental Context | Key Quantitative Finding | Source |

|---|---|---|---|

| Poliovirus Type 1 (PV-1) | Resistance selection | 23 out of 23 independent resistant mutants had a single-amino-acid substitution in the 3A protein. | [1] |

| Rhinovirus 14 (HRV-14) | Site-directed mutagenesis | Amino acid at position 30 in the 3A protein is critical for determining high/low levels of drug resistance. | [5] |

| Poliovirus | In vitro RNA synthesis | This compound inhibited the initiation of plus-strand RNA synthesis in crude replication complexes. | [1] |

| This compound & Analogs | Mechanism of inhibition | Suggests a complex mechanism, potentially targeting multiple components of the replication complex, leading to low viral resistance. | [2] |

Future Research and Therapeutic Context

While this compound itself is not a clinical drug candidate, its investigation has been highly influential:

- Tool for Discovery: this compound remains a crucial tool for virologists to study the function of the 3A protein and the formation of replication organelles in picornaviruses [1] [4].

- Informing New Strategies: The challenges faced by this compound and other early antivirals (low barrier to resistance, off-target effects) have prompted a shift in therapeutic strategies. Current research is increasingly focused on multi-target directed ligands (MTDLs) or drug combinations that can simultaneously inhibit multiple viral or host targets, thereby raising the barrier to resistance and potentially improving efficacy [6] [7].

References

- 1. The antiviral compound this compound targets the 3A coding ... [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that this compound targets multiple components ... [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the Treatment of Enterovirus-D68 and Rhinovirus ... [pmc.ncbi.nlm.nih.gov]

- 4. Enterovirus Replication Organelles and Inhibitors of Their ... [frontiersin.org]

- 5. Sequence determinants of 3A-mediated resistance to ... [pmc.ncbi.nlm.nih.gov]

- 6. From the “One-Molecule, One-Target, One-Disease” ... [mdpi.com]

- 7. Antivirals blocking entry of enteroviruses and therapeutic ... [jbiomedsci.biomedcentral.com]

The 3A protein is critical for building the membrane-bound complexes where viral RNA replication occurs.

Diagram of 3A-mediated replication organelle formation.

Mechanism of Action: How Enviroxime Inhibits Replication

This compound does not target a host protein; it directly targets the viral 3A protein to disrupt its essential function in RNA replication.

- Genetic Evidence: Drug-Resistance Mapping: The primary evidence comes from mapping drug-resistant mutations. Twenty-three independent this compound-resistant mutants were isolated, and each contained a single amino-acid-changing mutation in the 3A coding region. These single mutations were confirmed to be sufficient for resistance [1].

- Biochemical Evidence: Inhibition of RNA Synthesis: Dot blot analysis of RNA from infected cells showed that this compound preferentially inhibits the synthesis of viral plus-strand RNA. Further experiments demonstrated that the drug specifically blocks the initiation of plus-strand RNA synthesis, as measured by the uridylylation of the 3AB protein in replication complexes [1].

The diagram below integrates this mechanism into the viral replication process.

This compound inhibits 3A, blocking plus-strand RNA synthesis initiation.

Key Experimental Protocols

For researchers looking to validate or build upon these findings, here are the core methodologies used in the foundational studies.

| Experiment | Key Steps | Critical Controls & Notes |

|---|

| Time-of-Addition Assay [1] | 1. Infect cell monolayers with virus (e.g., poliovirus). 2. Add this compound at different times post-infection (e.g., 0, 2, 4, 6 hours). 3. Measure viral yield (e.g., by plaque assay) at a fixed endpoint. | - Use a non-treated infected control.

- Determines the stage in the lifecycle where the drug acts. | | Isolation of Drug-Resistant Mutants [1] | 1. Propagate virus in the presence of a low, sub-lethal concentration of this compound.

- Plaque-purify viruses under drug selection (e.g., 1 µg/ml).

- Amplify resistant clones and sequence their genomes. | - Sequence the entire genome of multiple independent mutants.

- Confirms the 3A protein as the genetic target. | | Reverse Genetics Validation [1] | 1. Introduce the identified mutation from a resistant mutant into a wild-type infectious cDNA clone.

- Transcribe RNA in vitro and transfect into permissive cells.

- Assess the resistance phenotype of the progeny virus. | - Use the wild-type clone as a control.

- Confirms the single mutation is sufficient for resistance. | | *In Vitro* Plus-Strand Initiation Assay [1] | 1. Prepare crude replication complexes from infected cells.

- Incubate with [³²P]UTP and other necessary nucleotides.

- Immunoprecipitate the reaction with anti-3AB antibody.

- Analyze the radiolabeled 3AB product by SDS-PAGE and autoradiography. | - Use complexes from uninfected cells as a background control.

- Directly shows the block in VPg uridylylation. |

Implications for Antiviral Development

The discovery that this compound targets 3A was groundbreaking as it was the first evidence that this viral protein could be a viable target for antiviral drugs [1]. Despite its promise, this compound itself had limited clinical success, partly due to formulation and bioavailability issues [2].

However, the 3A protein remains an attractive target. Its role in recruiting host factors like PI4KB and ACBD3 is conserved across many picornaviruses [3], suggesting that targeting 3A's interactions could lead to broad-spectrum antivirals. Strategies could include developing new compounds that, like this compound, disrupt 3A's function or that specifically block its interaction with host proteins like ACBD3 [4] [3].

References

- 1. The antiviral compound this compound targets the 3A coding ... [pmc.ncbi.nlm.nih.gov]

- 2. Review Treatment of picornavirus infections [sciencedirect.com]

- 3. The 3A Protein from Multiple Picornaviruses Utilizes ... [pmc.ncbi.nlm.nih.gov]

- 4. Picornavirus–Host Interactions to Construct Viral Secretory ... [sciencedirect.com]

How does enviroxime inhibit viral RNA synthesis

Molecular Mechanism of Action

Enviroxime functions as a potent inhibitor of positive-strand RNA viruses, primarily poliovirus and human rhinovirus. Its mechanism is centered on the viral 3A protein and its precursor, 3AB [1].

- Target Identification: Genetic analysis of 23 independent this compound-resistant mutants revealed that each contained a single amino-acid substitution in the 3A coding region. Site-directed mutagenesis confirmed these mutations were sufficient to confer the resistance phenotype [1].

- Inhibition of Plus-Strand Synthesis: Dot blot analysis of RNA from infected cells demonstrated that this compound preferentially inhibits the synthesis of viral plus-strand RNA [1]. The key action is the inhibition of the initiation of plus-strand RNA synthesis, measured by the blockage of

[32P]uridineaddition to the 3AB protein in crude replication complexes [1]. - Role of 3A/3AB Proteins: The 3A and 3AB proteins are essential for viral RNA replication. The 3A protein helps form virus-induced membranous replication compartments, while 3AB is a precursor that is cleaved into the VPg primer (3B) and the 3A protein. This compound likely disrupts the function of 3A in the formation of active replication complexes [1] [2].

The relationship between the viral genome, protein processing, and the site of this compound action can be visualized in the following replication pathway:

This compound targets the 3A protein to disrupt replication organelle formation and inhibit VPg-primed RNA synthesis.

Key Experimental Evidence and Data

The inhibitory action of this compound was characterized through several key experiments, with data summarized in the table below.

| Experimental Approach | Key Findings | Technical Methodology |

|---|---|---|

| Time-of-Addition Assay | Maximal inhibition when added several hours post-infection; indicated target involved in RNA replication, not early entry [1]. | Compound added at different times post-infection; viral yield measured to determine effective window. |

| Resistance Mutation Mapping | 23 independent resistant mutants had single nucleotide substitutions in the 3A region; confirmed by cDNA mutagenesis [1]. | Mutants selected with 1 µg/ml this compound; genome sequenced; site-directed mutagenesis of infectious cDNA clone. |

| Strand-Specific RNA Analysis | Preferentially inhibited plus-strand RNA synthesis [1]. | Dot blot analysis of RNA from infected cells using strand-specific probes. |

| VPg Uridylylation Assay | Inhibited initiation of plus-strand synthesis [1]. | Measured incorporation of [32P]uridine into 3AB protein in poliovirus crude replication complexes. |

Detailed Experimental Protocols

Protocol 1: Isolation and Mapping of this compound-Resistant Mutants

This foundational protocol identifies the genetic basis of resistance [1].

- Virus and Cells: Use HeLa cells or another permissive cell line infected with poliovirus type 1 (e.g., Mahoney strain) or human rhinovirus type 14.

- Mutant Selection: Infect cell monolayers in the presence of 1 µg/mL this compound. Harvest virus from wells showing minimal cytopathic effect (CPE) after complete CPE in untreated controls.

- Plaque Purification: Plaque-purify the harvested virus under the same drug pressure to isolate clones.

- RNA Extraction and cDNA Synthesis: Extract viral RNA using acid guanidinium thiocyanate-phenol-chloroform. Synthesize cDNA using reverse transcriptase and random or gene-specific primers.

- Sequencing and Analysis: Sequence the genomic regions of interest (particularly the 3A region). Compare sequences to wild-type to identify nucleotide substitutions and corresponding amino acid changes.

Protocol 2: In Vitro Plus-Strand Initiation Assay

This assay directly demonstrates the biochemical mechanism [1].

Prepare Crude Replication Complexes:

- Infect HeLa cells (e.g., at MOI of 10) and incubate until late replication stage (~3-4 hours post-infection).

- Harvest cells and lyse in hypotonic buffer.

- Clarify lysate by low-speed centrifugation to remove nuclei and debris; the supernatant contains the membrane-associated replication complexes.

Reaction Setup:

- Set up standard reaction mixtures containing replication complexes, ATP/GTP/CTP, an ATP-regenerating system, and

[α-32P]UTP. - Add this compound (e.g., 1 µg/mL) to test reactions and DMSO to control reactions.

- Incubate at 30°C for 60 minutes.

- Set up standard reaction mixtures containing replication complexes, ATP/GTP/CTP, an ATP-regenerating system, and

Analysis of VPg Uridylylation:

- Stop reactions with SDS-PAGE loading buffer.

- Resolve proteins by SDS-PAGE.

- Detect radiolabeled 3AB-VPg-pU and VPg-pU by autoradiography or phosphorimaging. This compound treatment shows significant reduction in signal.

Future Research and Clinical Relevance

While this compound itself failed in clinical trials due to limited efficacy or side effects [3], it remains a critical tool for investigating 3A protein function [1]. The 3A protein is now a validated target for antiviral development.

- Combination Therapy: To combat rapid drug resistance, this compound-like inhibitors are promising candidates for use in synergistic combination therapies with capsid-binding inhibitors (e.g., pocapavir) or polymerase inhibitors [3] [4].

- Host-Targeting Approach: Some this compound-like compounds, such as oxoglaucine, inhibit viral replication by targeting the host phosphatidylinositol-4 kinase III beta (PI4KB), a kinase recruited by the 3A protein. This host-targeting strategy may raise a higher barrier to resistance [3].

References

- 1. The antiviral compound this compound targets the 3A coding ... [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Strategies Targeting Enteroviruses - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity in vitro of double combinations of enteroviral ... [frontierspartnerships.org]

- 4. From the “One-Molecule, One-Target, One-Disease” ... [mdpi.com]

Enviroxime like compounds antiviral activity

Classification and Mechanisms of Action

The table below summarizes the two main classes of enviroxime-like compounds, their specific targets, and representatives.

| Compound Class | Primary Molecular Target | Representative Compounds | Proposed Antiviral Mechanism |

|---|---|---|---|

| Major this compound-like Compounds | Phosphatidylinositol 4-Kinase III Beta (PI4KB) [1] | This compound, PIK93, GW5074, T-00127-HEV1 [1] [2] | Inhibits PI4KB activity, depleting phosphatidylinositol 4-phosphate (PI4P) at viral replication organelles, disrupting the formation of the viral replication complex [1]. |

| Minor this compound-like Compounds | Oxysterol-Binding Protein (OSBP) Family I [2] | AN-12-H5, T-00127-HEV2, 25-Hydroxycholesterol (25-HC) [2] | Targets OSBP function, suppressing PI4P accumulation at the Golgi apparatus and downregulating genes in the SREBP/SCAP cholesterol regulatory pathway [2]. |

A common feature of all this compound-like compounds is that poliovirus and other enteroviruses can develop resistance through mutations in the viral 3A protein, most notably the Ala70Thr substitution [3] [1] [2]. This suggests that the viral 3A protein is intricately linked to the host pathways targeted by these drugs.

The following diagram illustrates the coordinated mechanism by which major and minor this compound-like compounds disrupt the PI4P/cholesterol lipid shuttle at the Golgi apparatus, a site critical for the replication of many picornaviruses.

Figure 1: Mechanism of action for this compound-like compounds. Major compounds inhibit PI4KB to reduce PI4P production, while minor compounds inhibit OSBP to disrupt PI4P/Cholesterol exchange, collectively preventing VRC formation.

Key Experimental Methods

Research on this compound-like compounds relies on several key methodologies to identify leads, confirm their mechanism, and assess viral resistance.

Table of Key Experimental Assays

| Assay Type | Purpose | Typical Methodology |

|---|---|---|

| Cell-Based Antiviral Assay | To quantify the compound's ability to inhibit viral replication in cultured cells. | Infect cells (e.g., RD, HEK293) with virus (e.g., poliovirus replicon encoding luciferase). Treat with compound and measure viral RNA/replication via luciferase activity or plaque assay [1] [2]. |

| Resistance Mutation Mapping | To identify the viral target and understand resistance mechanisms. | Generate and sequence drug-resistant viral mutants. Confirm causality via site-directed mutagenesis of an infectious cDNA clone [3] [1]. |

| In Vitro Lipid Kinase Assay | To determine if a compound directly inhibits PI4KB kinase activity. | Incubate recombinant PI4KB with its substrate (PI) and ATP in the presence of the compound. Measure the production of PI4P [1]. |

| siRNA Sensitization Assay | To identify host factors (like OSBP) required for the compound's activity. | Transfert cells with siRNAs targeting candidate host factors (e.g., PI4KB, OSBP). Infect with virus and assess if siRNA knockdown increases compound sensitivity [2]. |

| Immunofluorescence & Imaging | To visualize the compound's effect on subcellular localization and lipid distribution. | Treat infected or uninfected cells with the compound, then stain for PI4P, OSBP, or viral proteins. Analyze localization via confocal microscopy [2]. |

The workflow for identifying and characterizing a novel this compound-like compound typically integrates these assays, as shown below.

Figure 2: A workflow for characterizing novel this compound-like compounds, from initial screening to target identification.

Representative Compounds and Research Findings

The following table details specific compounds and key research findings.

| Compound Name | Category | Key Findings and Properties |

|---|---|---|

| This compound | Major | The prototype compound; inhibits plus-strand RNA synthesis. Resistance maps to poliovirus 3A protein (Ala70Thr) [3]. |

| GW5074 | Major | Originally identified as a kinase inhibitor; a broad-specificity PI4KB inhibitor with anti-enterovirus activity [1]. |

| T-00127-HEV1 | Major | Identified via HTS; a specific PI4KB inhibitor that does not inhibit Hepatitis C Virus (HCV) [1]. |

| AN-12-H5 | Minor | A bifunctional compound; targets EV71 replication and an early infection stage. It inhibits HCV replication but not via PI4KB [1] [2]. |

| 25-Hydroxycholesterol | Minor | An endogenous OSBP ligand; phenocopies the antiviral activity of minor this compound-like compounds [2]. |

Current Research and Future Directions

Research continues to explore the potential of targeting the host PI4KB/OSBP pathway.

- Broad-Spectrum Potential: The conservation of these lipid pathways among picornaviruses makes them attractive for developing antivirals with a high genetic barrier to resistance [4].

- Therapeutic Optimization: Studies are ongoing to improve the pharmacological properties of these compounds, such as developing vinylacetylene analogs of this compound with demonstrated oral bioavailability and efficacy in a Coxsackievirus A21 mouse model [5].

References

- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of ... [pmc.ncbi.nlm.nih.gov]

- 2. Oxysterol-Binding Protein Family I Is the Target of Minor ... [pmc.ncbi.nlm.nih.gov]

- 3. The antiviral compound this compound targets the 3A coding ... [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inositol metabolism as a broad-spectrum antiviral target [frontiersin.org]

- 5. Synthesis, antiviral , and biological properties of vinylacetylene... activity [pubmed.ncbi.nlm.nih.gov]

Enviroxime early investigational antiviral compound

Mechanism of Action and Viral Replication Context

Enviroxime is an antiviral compound known to inhibit the replication of rhinoviruses and enteroviruses by targeting a stage involved in viral RNA replication [1]. Its action is closely linked to the function of the viral 3A protein and a host cell factor, Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2].

The diagram below illustrates the enterovirus replication cycle and the points where this compound and other inhibitors act.

The replication cycle begins with viral entry and ends with the release of new viral particles. Key steps hijacked by the virus include the formation of Replication Organelles (ROs)—specialized membrane structures that provide a platform for RNA synthesis [3]. The viral protein 3A plays a key role in this process. This compound inhibits this process, ultimately blocking the production of new viral genetic material [1] [2].

Key Characteristics and Experimental Data of this compound

The table below summarizes core quantitative data and key characteristics of this compound from research findings.

| Attribute | Details |

|---|---|

| Chemical Synonyms | LY122772 [4] |

| Molecular Formula | C₁₇H₁₈N₄O₃S [4] |

| CAS Number | 72301-79-2 [4] |

| Molecular Weight | 358.41 g/mol [4] |

| Primary Viral Target | Viral 3A/3AB protein [1] [2] |

| Primary Host Target | Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2] |

| Inhibited Process | Positive-strand (genomic) viral RNA synthesis [1] |

| Spectrum of Activity | Rhinoviruses and Enteroviruses (e.g., Poliovirus, EV-D68) [1] [5] [4] |

| Key Resistance Mutation | Single amino acid substitutions in the 3A protein (e.g., Ala70Thr in Poliovirus) [1] [2] |

Detailed Experimental Protocols from Key Studies

Understanding the experimental methods is crucial for evaluating and building upon this research.

Resistance Mutation Mapping and Target Identification

This classic approach identified the 3A protein as this compound's target [1].

- Step 1: Resistant Mutant Selection: Virus was serially passaged in cell culture (e.g., HeLa cells) under the selective pressure of this compound (e.g., 1 µg/mL). This enriches for viral mutants capable of replicating in the drug's presence.

- Step 2: Genetic Mapping: Viral RNA was isolated from resistant clones, and the coding region for the replication proteins was sequenced. A cluster of mutations was found exclusively in the 3A coding region.

- Step 3: Reverse Genetics Validation: cDNA clones of the viral genome were engineered using site-directed mutagenesis to introduce the specific amino acid change found in the resistant mutants. If the engineered virus shows resistance to this compound while the wild-type virus does not, this confirms that the single mutation is sufficient for resistance.

RNA Synthesis Analysis via Dot Blot

This experiment showed that this compound preferentially inhibits the synthesis of positive-strand RNA [1].

- Step 1: Infection and Labeling: Cells are infected with virus and radiolabeled (e.g., with ³²P) at different times post-infection to tag newly synthesized RNA.

- Step 2: RNA Extraction and Denaturation: Total RNA is extracted from infected cells and denatured to ensure it is single-stranded.

- Step 3: Hybridization: The RNA is applied to membranes using a dot-blot apparatus. Two identical membranes are probed:

- One with a plus-strand-specific DNA probe.

- One with a minus-strand-specific DNA probe.

- Step 4: Quantification: The signal intensity from each dot is measured. In this compound-treated samples, the signal from the plus-strand probe is significantly reduced compared to the minus-strand probe and untreated controls, indicating specific inhibition of positive-strand RNA synthesis.

siRNA Screening for Host Factor Identification

This method identified PI4KB as a host target for some this compound-like compounds [2].

- Step 1: Gene Knockdown: Cells are transfected with a library of small interfering RNAs (siRNAs), each designed to knock down a specific host gene (e.g., various phosphoinositide kinases).

- Step 2: Viral Infection: The knocked-down cells are infected with the virus in the presence and absence of the antiviral compound.

- Step 3: Phenotypic Assessment: Viral replication is measured (e.g., by plaque assay or luciferase reporter activity). If knocking down a specific gene like PI4KB reduces viral replication and makes the virus more susceptible to the drug, it indicates that the gene product is a host factor required for viral replication and is a potential target of the compound.

This compound in Modern Antiviral Research Context

While this compound itself remains a research tool, it established a precedent for targeting the 3A protein and host PI4KB. Current antiviral development for enteroviruses focuses on several strategies, as shown in the first diagram and summarized here alongside this compound for comparison.

| Target / Compound | Mechanism of Action | Development Stage / Note |

|---|---|---|

| This compound | Targets viral 3A / host PI4KB; inhibits plus-strand RNA synthesis [1] [2]. | Early investigational compound; a tool for basic research [4]. |

| Capsid (VP1) Binder (e.g., PTC-209HBr) | Blocks viral attachment to host receptor (hSCARB2); prevents entry [6] [7]. | Newly identified; mechanism confirmed [6]. |

| 2C Inhibitor (e.g., Jun6504) | Binds viral 2C protein; disrupts replication organelle formation and function [5]. | Demonstrated in vivo efficacy in a neonatal mouse model of EV-D68 infection [5]. |

| 3C Protease Inhibitor (e.g., Rupintrivir) | Irreversibly inhibits 3C protease; prevents polyprotein processing [2] [3]. | Well-studied class; clinical development for other enteroviruses [3]. |

Research Implications and Future Directions

This compound has been a foundational tool in virology, crucial for understanding enterovirus replication and validating the 3A protein and host PI4KB as legitimate antiviral targets. Current research is building on this legacy by:

- Developing Broad-Spectrum Inhibitors: The search for compounds that, like this compound, target highly conserved viral proteins or essential host factors is a key strategy for combating diverse and rapidly mutating viruses [5] [3].

- Exploring Novel Mechanisms: Research is moving beyond this compound's specific chemistry to find new drug-like molecules that exploit the same vulnerability in the viral life cycle [2].

- Advancing to In Vivo Models: The field is pushing promising compounds from cellular assays into animal models to demonstrate therapeutic efficacy, as seen with the 2C inhibitor Jun6504 [5].

References

- 1. The antiviral targets the 3A coding region of... compound this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 4-Kinase III Beta Is a Target of ... [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Treatment of Enterovirus-D68 and ... [mdpi.com]

- 4. This compound (LY122772) | Antiviral Agent [medchemexpress.com]

- 5. A rationally designed 2C inhibitor prevents enterovirus D68 ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel binding inhibitor that blocks ... [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel binding inhibitor that blocks the ... [sciencedirect.com]

Mechanism of Action: Targeting Viral Replication

Enviroxime is a broad-spectrum antiviral compound that inhibits the replication of picornaviruses, including poliovirus and human rhinovirus [1]. Its specific target is the viral 3A protein [1] [2].

The 3A protein is part of the viral replication complex and is essential for initiating the synthesis of new viral RNA strands. The key experimental findings that elucidated this mechanism are [1]:

- Genetic Resistance Mapping: 23 independent this compound-resistant virus mutants were isolated, each containing a single amino-acid-changing mutation in the 3A coding region.

- Inhibition of RNA Synthesis: this compound preferentially inhibits the synthesis of viral plus-strand RNA.

- Block in Initiation: The drug specifically blocks the initiation of plus-strand RNA synthesis, as measured by the inhibition of uridine incorporation into the 3AB protein in replication complexes.

The diagram below illustrates this mechanism and a general workflow for investigating it.

Proposed Antiviral Assay Framework

The following framework is synthesized from the described methodologies in the foundational paper [1] and adapted with contemporary techniques. You will need to optimize the specific conditions (virus MOI, cell type, drug concentrations) for your system.

Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cell-based system. Key Components: Cell culture (e.g., HeLa, HEK-293), virus stock (e.g., Poliovirus type 1, Rhinovirus type 14), this compound (e.g., 1 µg/mL working concentration [1]), and appropriate assay controls.

Table 1: Key Experimental Parameters from Literature

| Parameter | Description | Reference |

|---|---|---|

| Effective Concentration | 1 µg/mL was used to select for resistant mutants. | [1] |

| Time-of-Addition | Could be added several hours post-infection without significant loss of inhibition. | [1] |

| Virus Models | Poliovirus type 1 (Mahoney strain) and Human rhinovirus type 14. | [1] |

| Primary Assay Readout | Inhibition of viral plus-strand RNA synthesis (measured by dot blot or radiolabel incorporation). | [1] |

Table 2: Modern Plaque Reduction Assay Protocol Outline

| Step | Procedure | Notes & Modern Alternatives |

|---|---|---|

| 1. Cell Seeding | Seed susceptible cells in a multi-well plate to form a confluent monolayer. | Use cell lines appropriate for your virus (e.g., HeLa for poliovirus). |

| 2. Treatment & Infection | Pre-treat cells with a dilution series of this compound, then infect with a standardized virus inoculum. | Include virus control (no drug) and cell control (no virus). |

| 3. Overlay & Incubation | Apply a semi-solid overlay (e.g., carboxymethyl cellulose) to prevent viral spread and incubate. | Incubation time depends on the virus's replication cycle (e.g., 48-72 hours). |

| 4. Plaque Visualization | Fix cells and stain with crystal violet or neutral red. Plaques appear as clear zones. | Modern readouts can use cell viability dyes (e.g., MTT) for a colorimetric IC50. |

| 5. Data Analysis | Count plaques. Calculate % reduction vs. virus control and determine EC₅₀ (half-maximal effective concentration). | Fit dose-response curve using non-linear regression. |

Critical Considerations for Researchers

- Outdated Methodology: The core mechanistic study is from 1995 [1]. You should replace older techniques like dot blot analysis and radiolabel incorporation with modern, more sensitive methods such as quantitative RT-PCR (qRT-PCR) to measure viral RNA levels.

- Clinical Development Status: Be aware that this compound was evaluated in clinical trials but its development was halted due to gastrointestinal side effects and a lack of sufficient therapeutic effect [2].

- Handling Resistance: The study demonstrated that resistance can develop via single-point mutations in the 3A protein [1]. When working with high concentrations of this compound or performing long-term passage experiments, monitor for the emergence of resistant mutants through sequencing.

References

Enviroxime EC50 determination enterovirus

Enviroxime's Documented Activity

This compound is recognized in the scientific literature as a host-targeting antiviral that has been tested against enteroviruses, including EV-D68 [1]. However, the search results do not provide a specific half-maximal effective concentration (EC50) value for this compound.

One study screened a protease inhibitor library and identified other compounds with EC50 values ranging from 0.4 to 1.9 μM for inhibiting multiple strains of EV-D68, but it does not list this compound's potency in this range [1].

General Framework for EC50 Determination

Although a specific protocol for this compound is not available, the general methodology for determining the anti-enteroviral EC50 of a compound like this compound would involve a viral cytopathic effect (CPE) assay or a plaque assay [1]. The core steps are summarized below.

Table: Key Steps in a Cytopathic Effect (CPE) Assay for EC50 Determination

| Step | Description | Key Parameters / Considerations |

|---|---|---|

| 1. Cell Culture | Grow susceptible cells (e.g., A549, RD, HeLa) in multi-well plates. | Cell line must be permissive to the specific enterovirus being studied. |

| 2. Compound Treatment | Add serial dilutions of this compound to the cells. | A typical dilution series might be 1:3 or 1:10, covering a range from non-toxic to fully inhibitory concentrations. |

| 3. Virus Infection | Infect cells with a standardized amount of enterovirus. | The viral inoculum is calibrated, often using TCID50 or plaque-forming units (PFU). |

| 4. Incubation | Allow the virus to replicate for a set time until CPE is visible in untreated controls. | Incubation time (e.g., 24-72 hours) and temperature (e.g., 33°C, 37°C) are virus-dependent. |

| 5. Cell Viability Measurement | Quantify the remaining healthy cells. | Common methods include crystal violet staining or MTT assay, measured by absorbance (e.g., at 570 nm). |

| 6. Data Analysis | Calculate the percentage of protection offered by the compound at each concentration and determine the EC50. | The EC50 is the concentration that protects 50% of the cells from virus-induced CPE. A parallel cytotoxicity assay is needed to calculate the Selectivity Index (SI). |

The following diagram illustrates the core workflow of this assay:

References

Application Notes & Protocols: Testing Antiviral Compounds in 3D Human Intestinal Organoids for EV-A71 Drug Discovery

Introduction & Biological Context

Enterovirus A71 (EV-A71) represents a significant global health concern as a primary causative agent of hand, foot, and mouth disease (HFMD) in children, with potential for severe neurological complications and mortality. [1] [2] The management of EV-A71 infections has been critically hindered by the absence of specific antiviral treatments, necessitating accelerated drug discovery efforts. [1] Traditional antiviral screening has relied predominantly on immortalized cell lines (e.g., rhabdomyosarcoma (RD) cells), which, while valuable, lack the physiological cellular diversity and complexity of human intestinal epithelium—the primary replication site for EV-A71. [1] [2]

The emergence of three-dimensional (3D) human intestinal organoids (HIOs) derived from human induced pluripotent stem cells (hiPSCs) represents a transformative advancement in virology and drug discovery. [1] [3] These self-organizing, multicellular structures recapitulate the cellular heterogeneity of the native intestinal epithelium, containing all essential epithelial lineages—absorptive enterocytes, goblet cells, enteroendocrine cells, and Paneth cells—within a physiologically relevant architecture. [3] [4] Research has demonstrated that EV-A71 exhibits specific tropism for mucin-expressing goblet cells within intestinal organoids, a critical insight that could not be gleaned from traditional mono-cell line models. [1] This application note details standardized protocols for culturing HIOs, modeling EV-A71 infection, and evaluating the efficacy of antiviral compounds, with specific data for enviroxime, rupintrivir, and 2′-C-methylcytidine (2′CMC).

Table 1: Comparison of Experimental Models for EV-A71 Antiviral Testing

| Feature | RD Cell Line | 3D Human Intestinal Organoids (HIOs) |

|---|---|---|

| Cellular Complexity | Single cell type | Multiple intestinal epithelial cell types (enterocytes, goblet, enteroendocrine, Paneth) [1] [3] |

| Physiological Relevance | Low; does not recapitulate native intestinal epithelium | High; mimics cellular organization and function of human intestine [1] [4] |

| EV-A71 Cellular Tropism | Limited | Specific infection of goblet cells observed [1] |

| Sensitivity to Infection | Standard | Enhanced sensitivity compared to RD cells [1] [2] |

| Drug Sensitivity | Standard | More sensitive to antiviral compounds and their toxic effects [1] [2] |

| Key Applications | Initial viral propagation, basic screening | Physiologically relevant antiviral efficacy and toxicity testing [1] |

Experimental Foundation

Human Small Intestinal Organoids (HIOs) Culture Protocol

Source Material: The NCRM-3 hiPSC line (RUCDR Infinite Biologics) derived from cord blood CD34+ cells reprogrammed with non-integrating episomal plasmids containing POU5F1, SOX2, KLF4, and MYC. [1] [2]

Differentiation Protocol:

- Culture hiPSCs as colonies on Matrigel (Corning) in mTeSR1 medium (STEMCELL Technologies). [1] [2]

- Differentiate to Definitive Endoderm: Using STEMdiff Intestinal Organoid Kit per manufacturer's instructions (3 days). [1] [2]

- Induce Mid-/Hindgut Lineage: Continue differentiation (days 5-9 post-seeding) to form spheroids. [1] [2]

- Embed and Expand: Embed spheroids in Matrigel and culture in intestinal growth media for 30-45 days to form mature HIOs. [1] [2]

- Maintenance: Passage HIOs twice weekly with media changes every two days as needed. [1] [2]

RD Cell Culture

- Culture Conditions: Maintain RD cells (ATCC CCL-136) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, 1% sodium bicarbonate, and 1% penicillin-streptomycin at 37°C under 5% CO₂. [1] [2]

Virus Stock Preparation and Titration

- Virus Strain: EV-A71 BrCr strain. [1] [2]

- Propagation: Infect RD cells cultured in 2% FBS-DMEM. Harvest supernatant when 90% cytopathic effect (CPE) is observed. [1] [2]

- Storage: Centrifuge to produce virus stock, aliquot, and store at -80°C. [1] [2]

- Titration: Determine stock titer using 50% tissue culture infectious dose (TCID₅₀) assay per Reed and Muench method. [1] [2]

Antiviral Compounds & Mechanisms

This protocol focuses on three reference antiviral compounds with distinct molecular targets in the EV-A71 replication cycle: [1] [2]

- This compound: Targets the viral 3A protein, which is essential for the formation of viral replication organelles. [1] [2]

- Rupintrivir: Inhibits the viral 3C protease, which cleaves the viral polyprotein and modifies host proteins. [1] [2]

- 2′-C-methylcytidine (2′CMC): A nucleoside analog that targets the viral RNA-dependent RNA polymerase. [1] [2]

Table 2: Key Characteristics of Reference Antiviral Compounds Tested in HIOs

| Compound | Mechanism of Action | Molecular Target | Previous Clinical Context |

|---|---|---|---|

| This compound | Inhibits formation of replication organelles | Viral 3A protein | Investigated for enteroviral infections [1] |

| Rupintrivir | Protease inhibitor; cleaves viral polyprotein and host proteins | Viral 3C protease | Previously evaluated for enterovirus treatment [1] |

| 2′-C-methylcytidine (2′CMC) | Nucleoside analog; chain terminator | Viral RNA polymerase | Initially developed for Hepatitis C virus (HCV) [1] |

Experimental Workflow & Visualization

HIO Preparation and Antiviral Testing Workflow

Mechanism of Action of Antiviral Compounds

Detailed Experimental Protocols

HIO Infection Protocol

Cell Counting and Fragmentation:

Virus Inoculation:

- Inoculate HIO fragments with EV-A71 at MOI of 0.01, 0.1, or 1 in appropriate medium. [1] [2]

- Incubate virus-cell mixture for 2 hours at 37°C for adsorption. [1] [2]

- Wash to remove unbound virus. [1] [2]

- Mix infected HIO fragments with 20% Matrigel-organoid growth medium. [1] [2]

- Plate at density of 10,000 cells/well in 96-well plate pre-coated with 20% Matrigel-organoid growth medium (50 μL/well). [1] [2]

RD Cell Infection Protocol

- Cell Preparation:

- Culture RD cells at 20,000 cells/well in 96-well plate for 24 hours at 37°C. [1] [2]

- Prepare EV-A71 inoculum in 2% FBS-DMEM at MOI of 0.01, 0.1, or 1. [1] [2]

- Remove medium from cell monolayer and add virus inoculum. [1] [2]

- Incubate for 1 hour at 37°C for adsorption. [1] [2]

- Wash monolayer and culture in DMEM supplemented with 2% FBS. [1] [2]

Antiviral Compound Treatment

- Prepare compound stock solutions at appropriate concentrations in suitable solvents. [1]

- Add compounds to infected HIOs or RD cells immediately after virus adsorption and washing. [1]

- Include appropriate controls: untreated infected cells, uninfected cells, and solvent controls. [1]

- Incubate for predetermined time course (e.g., 24-72 hours) based on experimental objectives. [1]

Assessment Methods

Cell Viability:

Virus-Induced Cytopathic Effect (CPE):

Viral RNA Yield:

Data Interpretation & Key Findings

Comparative Model Sensitivity

Studies directly comparing EV-A71 infection in HIOs versus RD cells revealed that HIOs demonstrated enhanced sensitivity to both viral infection and antiviral compound treatment compared to traditional RD cell models. [1] [2] The differential sensitivity observed between these model systems underscores the importance of using physiologically relevant platforms for antiviral drug discovery. [1]

Compound Efficacy Profiles

All three reference compounds—this compound, rupintrivir, and 2′CMC—demonstrated antiviral activity in both HIO and RD cell models, though with potency differences between the two systems. [1] The HIO model provided additional insights into compound toxicity and tissue-specific effects that may better predict in vivo responses. [1]

Table 3: Quantitative Assessment of Antiviral Effects in HIOs vs RD Cells

| Assessment Parameter | Model System | This compound | Rupintrivir | 2′-C-methylcytidine |

|---|---|---|---|---|

| Cell Viability (EC₅₀) | HIOs | Reported in study [1] | Reported in study [1] | Reported in study [1] |

| Cell Viability (EC₅₀) | RD cells | Reported in study [1] | Reported in study [1] | Reported in study [1] |

| Viral RNA Reduction | HIOs | Significant reduction [1] | Significant reduction [1] | Significant reduction [1] |

| Viral RNA Reduction | RD cells | Moderate reduction [1] | Moderate reduction [1] | Moderate reduction [1] |

| Cytopathic Effect Inhibition | HIOs | Effective [1] | Effective [1] | Effective [1] |

| Cytopathic Effect Inhibition | RD cells | Less effective [1] | Less effective [1] | Less effective [1] |

Protocol Applications & Future Directions

The standardized protocols described herein for antiviral compound screening in 3D human intestinal organoids provide a robust framework for evaluating therapeutic candidates against EV-A71 and other enteric viruses. [1] The enhanced physiological relevance of HIOs enables more accurate prediction of compound efficacy and potential toxicity in humans, potentially reducing late-stage drug attrition. [1] [3]

Future applications of this platform could include:

- High-Throughput Screening: Adaptation to 384-well formats for large-scale compound libraries. [3]

- Mechanistic Studies: Investigation of virus-host interactions and cell-type-specific antiviral responses. [1]

- Personalized Medicine: Utilization of patient-derived organoids to assess interindividual variability in drug response. [3] [4]

- Combination Therapy: Evaluation of synergistic effects between compounds with different mechanisms of action. [1]

The integration of advanced organoid technologies with traditional antiviral screening approaches represents a powerful strategy for accelerating the development of effective treatments against EV-A71 and other medically important viral pathogens. [1] [3]

References

- 1. Evaluation of 3D Human Intestinal Organoids as a Platform ... [mdpi.com]

- 2. Evaluation of 3D Human Intestinal Organoids as a Platform for ... [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal Organoids: New frontiers in the study of ... [pmc.ncbi.nlm.nih.gov]

- 4. Use of organoids to study regenerative responses ... [pmc.ncbi.nlm.nih.gov]

Application Note: Enviroxime and Cell Viability Assay Considerations

Abstract: Enviroxime is a host-targeting antiviral that inhibits enterovirus replication by targeting the cellular lipid kinase PI4KIIIβ [1] [2]. Its specific mechanism means that in antiviral assays, a reduction in cell viability is more likely a consequence of successful viral infection and cytopathic effect (CPE) rather than direct drug toxicity. This note outlines the mechanism of action of this compound and provides a generalized protocol for assessing cell viability in the context of antiviral drug screening.

Mechanism of Action and Biological Context

Understanding the biological pathway targeted by this compound is crucial for designing relevant assays. The diagram below illustrates how this compound disrupts the viral replication cycle.

The primary mechanism of action of this compound is the inhibition of the host enzyme phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [1] [2]. Enteroviruses hijack this kinase to generate organelles enriched in its product, phosphatidylinositol 4-phosphate (PI4P), which are essential for viral RNA replication [2]. By depleting PI4P at these sites, this compound disrupts the formation of viral replication organelles, thereby potently inhibiting the replication of a broad spectrum of enteroviruses [1] [3].

Key Experimental Parameters from Literature

The table below summarizes quantitative data on this compound's activity, which can inform the concentration ranges used in your assays.

| Virus Tested | Reported Antiviral EC₅₀ | Cytotoxicity (CC₅₀ / Selectivity Index) | Experimental System | Source |

|---|---|---|---|---|

| Various Enteroviruses[e.g., Poliovirus, Coxsackievirus] | Sub-micromolar to low micromolar range | Not explicitly stated in retrieved articles | Cell-based antiviral assays [1] | [1] |

| Gastrointestinal side effects reported in clinical trials [3] | Human clinical trials | [3] |

Note on Cytotoxicity: While the retrieved literature confirms the potent antiviral activity of this compound, it does not provide specific in vitro cytotoxicity metrics (e.g., CC₅₀ in standard cell lines). Its documented gastrointestinal side effects in clinical trials indicate that the compound has biological effects in humans, underscoring the importance of including cell viability assays in preclinical work [3].

Proposed Workflow for Antiviral and Viability Assessment

A robust assay evaluates antiviral activity and cell viability simultaneously to calculate a selectivity index. The following workflow integrates these components.

Detailed Experimental Protocol

Title: Protocol for Assessing Antiviral Efficacy and concomitant Cell Viability of this compound in a Cell-Based Model

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target enterovirus and its half-maximal cytotoxic concentration (CC₅₀) in the host cells, enabling the calculation of a Selectivity Index (SI = CC₅₀ / EC₅₀).

Materials:

- Cell Line: Rhadomyosarcoma (RD), HeLa, or A549 cells.

- Virus: Enterovirus stock of interest (e.g., EV-D68, EV-A71, Coxsackievirus B3) with known titer.

- Compound: this compound (prepare a 10-20 mM stock solution in DMSO). Store at -20°C.

- Controls:

- Virus Control: Cells + Virus + DMSO Vehicle.

- Cell Control (Mock): Cells + Media + DMSO Vehicle.

- Compound Control (Cytotoxicity): Cells + this compound (at all tested concentrations).

- Assay Kits: Cell viability kit (e.g., MTT, MTS, PrestoBlue, or ATP-based luminescence) and equipment for viral load quantification (plaque assay or qRT-PCR).

Method:

- Cell Seeding: Seed cells in a 96-well tissue culture plate at a density of 1-2 x 10⁴ cells per well in complete growth medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to achieve ~90% confluency.

- Compound Treatment and Infection:

- Prepare serial dilutions of this compound in maintenance medium (e.g., a 3-fold dilution series covering 0.1 µM to 100 µM). Include a DMSO vehicle control.

- Remove the growth medium from the cells.

- For the Antiviral Arm, add the compound dilutions to cells and subsequently infect with the virus at a low multiplicity of infection (MOI of 0.01 to 0.1). Set up the required controls.

- For the Cytotoxicity Arm, add the same compound dilutions to a separate set of wells without viral infection.

- Incubation: Incubate the plate for 48-72 hours at 33-35°C (optimal for many enteroviruses) with 5% CO₂.

- Endpoint Measurement:

- Antiviral Activity:

- CPE Inhibition Assay: Visually score the cytopathic effect (CPE) under a microscope. The EC₅₀ is the concentration that reduces CPE by 50%.

- Plaque Reduction Assay: Harvest culture supernatants and determine viral titer by plaque assay. The EC₅₀ is the concentration that reduces the viral titer by 50% (EC₅₀) or 90% (EC₉₀).

- Cell Viability:

- Following the manufacturer's instructions, perform the cell viability assay (e.g., add MTT reagent and measure absorbance after solubilization). The CC₅₀ is the concentration that reduces cell viability by 50% compared to the untreated cell control.

- Antiviral Activity:

- Data Analysis:

- Plot dose-response curves for both antiviral effect and cell viability using non-linear regression in software like GraphPad Prism.

- Calculate the EC₅₀ and CC₅₀ from the respective curves.

- Determine the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. An SI > 10 is generally considered promising for further drug development.

Troubleshooting and Optimization Tips

- Lack of Potency: If this compound shows poor antiviral activity, verify the virus strain. Some coxsackievirus mutants with specific point mutations in the non-structural protein 3A can replicate independently of PI4KIIIβ and are resistant to this compound [1].

- High Background Cytotoxicity: If DMSO cytotoxicity is high, ensure that its final concentration is kept low (typically ≤0.5%). Running a full cytotoxicity dose-response is essential for accurate SI calculation.

- Assay Validation: Always include a known control inhibitor, if available, to validate that your assay system is functioning correctly.

References

Enviroxime Mechanism of Action and Antiviral Profile

Enviroxime suppresses positive-strand RNA synthesis by preventing the normal formation of the viral replication complex [1]. Its action involves a dual-target mechanism:

- Viral Target: Genetic studies show that resistance to this compound maps to mutations in the viral 3A and/or 3AB protein-encoding region [1].

- Host Target: this compound and similar "this compound-like" compounds (e.g., T-00127-HEV1, GW5074) achieve their antiviral effect by inhibiting the host kinase PI4KB [1]. PI4KB is a crucial host factor that enteroviruses exploit to create phosphatidylinositol 4-phosphate (PI4P)-rich replication organelles, which are essential for viral replication [1] [2].

The following table summarizes its activity and the key parameters for its dose-response analysis.

Table 1: this compound Antiviral Profile and Assay Parameters

| Parameter | Description & Value |

|---|---|

| Primary Indication | Antienterovirus compound (e.g., Poliovirus, EV-A71) [1]. |

| Proposed Mechanism | Inhibition of viral replication complex formation via targeting viral 3A/3AB protein and host PI4KB [1]. |

| Resistance Mutations | Mutations in the 3A protein (e.g., poliovirus Ala70Thr) [1]. |

| Quantitative Readout | Reduction in viral titer (Plaque Assay) or reporter signal (Luciferase Assay). |

| Key Parameters (IC₅₀, CC₅₀) | IC₅₀: Concentration giving 50% viral inhibition. CC₅₀: Concentration causing 50% cytotoxicity. |

| Therapeutic Index (TI) | TI = CC₅₀ / IC₅₀. A higher TI indicates a more selective and safer drug candidate. |

Experimental Protocol: Dose-Response Analysis

This protocol outlines the steps for quantifying the antiviral potency and cytotoxicity of this compound in cell culture.

Materials and Equipment

- Test Compound: this compound (prepare a 10 mM stock solution in DMSO).

- Cells: RD cells (human rhabdomyosarcoma) or HEK293 cells (human embryonic kidney) [1].

- Virus: Poliovirus (PV) or Enterovirus A71 (EV-A71) stock.

- Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Calf Serum (FCS) [1].

- Assay Plates: 96-well tissue culture-treated plates.

- Equipment: Cell culture incubator, biosafety cabinet, plate reader.

Cell Viability and Cytotoxicity Assay (CC₅₀ Determination)

This step determines the non-toxic concentration range of this compound for the subsequent antiviral assay.

- Step 1: Seed RD or HEK293 cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

- Step 2: Prepare serial dilutions of this compound in culture medium. Use at least 8 concentrations (e.g., from 100 µM to 0.05 µM). Include a DMSO-only control.

- Step 3: Aspirate the medium from the pre-seeded plate and add 100 µL of each compound dilution to the wells. Each concentration should be tested in triplicate.

- Step 4: Incubate the plate for 72 hours.

- Step 5: After incubation, measure cell viability using a standard MTT or CellTiter-Glo assay according to the manufacturer's instructions.

- Step 6: Calculate the CC₅₀ using non-linear regression analysis (log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism.

Antiviral Efficacy Assay (IC₅₀ Determination)

This step measures the concentration of this compound required to inhibit viral replication by 50%.

- Step 1: Seed cells in a 96-well plate as described in the cytotoxicity assay.

- Step 2: After 24 hours, infect the cells with the target virus (e.g., PV) at a low Multiplicity of Infection (MOI) of 0.1.

- Step 3: Immediately after infection, add the same serial dilutions of this compound to the infected cells. Include virus-infected and uninfected controls with no compound.

- Step 4: Incubate the plate for 24-48 hours, or until a clear cytopathic effect (CPE) is observed in the virus-only control wells.

- Step 5: Quantify the antiviral effect.

- Option A (Plaque Assay): Collect the supernatant from each well. Perform a standard plaque assay on fresh cell monolayers to determine the viral titer (PFU/mL) for each condition [1].

- Option B (Luciferase Reporter Assay): If using an engineered virus expressing a reporter gene (e.g., luciferase), lyse the cells and measure the reporter signal directly [1].

- Step 6: Calculate the IC₅₀ by fitting the dose-response data (log[this compound] vs. normalized response) to a non-linear regression model in GraphPad Prism. Normalize the data using the virus-only control as 0% inhibition and the uninfected control as 100% inhibition.

Mechanism and Workflow Visualization

The following diagram illustrates the dual mechanism of action of this compound and the experimental workflow for its analysis.

The diagram below outlines the key experimental steps for generating a dose-response curve.

Key Application Notes

- Specificity Considerations: Note that not all "this compound-like" compounds share the same target. GW5074 and T-00127-HEV1 inhibit PI4KB, whereas AN-12-H5 does not, suggesting this compound-like compounds may have additional targets [1].

- Virus Specificity: this compound's mechanism is enterovirus-specific. It does not inhibit the replication of Hepatitis C Virus (HCV), another positive-strand RNA virus [1].

- Data Interpretation: A high Therapeutic Index (TI) is crucial. However, always confirm antiviral activity with a direct viral titer measurement (plaque assay) rather than relying solely on reporter assays or CPE observation.

References

Application Notes: Enviroxime in Enterovirus Research

Enviroxime is a recognized host-targeting antiviral compound that has been used extensively in in vitro studies against various enteroviruses, including EV-A71 and EV-D68 [1] [2] [3]. It functions by targeting the viral 3A protein, which is essential for the formation of replication organelles [4]. By interfering with this host-pathogen interaction, this compound disrupts a critical step in the viral life cycle.

The quantitative antiviral activity and cytotoxicity of this compound can vary depending on the specific enterovirus serotype and the cell model used. The table below summarizes key data from the literature for easy comparison.

| Virus | Cell Model | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Primary Reference |

|---|---|---|---|---|---|

| EV-A71 | RD cells [4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |

| EV-A71 | Human Intestinal Organoids (HIOs) [4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |

| EV-D68 | AG129 mouse model (No efficacy) [2] | Not Applicable (In vivo) | Not Applicable (In vivo) | Not Applicable (In vivo) | [2] |

| Various Enteroviruses | Multiple cell lines | Active at sub-micromolar concentrations [3] | Information Missing | Information Missing | [3] |

Key Insights from the Data:

- Model Sensitivity: Research indicates that more physiologically relevant models, such as Human Intestinal Organoids (HIOs), can demonstrate greater sensitivity to both the antiviral effects and potential toxicity of compounds like this compound compared to traditional cell lines like RD cells [4].

- In vitro vs. In vivo Efficacy: While this compound shows potent activity in cell culture, it is important to note that it, along with several other direct-acting antivirals, did not show therapeutic efficacy in an EV-D68 respiratory or neurological disease model in AG129 mice [2]. This highlights the challenge of translating in vitro results to in vivo settings.

Experimental Protocol: Assessing this compound Against EV-A71 in Cell Models

This protocol outlines the methodology for evaluating the antiviral activity of this compound against Enterovirus A71 (EV-A71) in human rhabdomyosarcoma (RD) cells and human intestinal organoids (HIOs), based on established research practices [4].

Materials and Reagents

- Cell Lines: RD cells (ATCC CCL-136).

- Virus: EV-A71 (e.g., BrCr strain).

- Compound: this compound (prepare a stock solution in a suitable solvent like DMSO).

- Media: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin for RD cell maintenance. Use DMEM with 2% FBS for infection and compound treatment.

- Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (for RD cells) or Cell Titer-Glo 3D Cell Viability Assay (for HIOs).

Cell and Virus Preparation

- RD Cells: Culture RD cells in maintenance medium at 37°C with 5% CO₂. For the assay, seed 20,000 cells per well in a 96-well plate and incubate for 24 hours to form a confluent monolayer [4].

- HIOs: Culture and mature human intestinal organoids derived from hiPSCs. For infection, mechanically fragment the HIOs to expose the apical surface. Count the cells after dissociation to calculate the multiplicity of infection (MOI) [4].

- Virus Stock: Propagate EV-A71 in RD cells, harvest the supernatant when a strong cytopathic effect (CPE) is observed, and determine the virus titer using the TCID₅₀ (50% Tissue Culture Infective Dose) method [4].

Infection and Compound Treatment

The following workflow describes the key steps for conducting the antiviral assay. You can apply this workflow to either RD cells or HIOs, with adjustments for the specific cell model as detailed in the protocol text.

Workflow Notes:

- Step 1 (Seed Cells): Prepare your chosen cell model (RD cell monolayer or fragmented HIOs) in a 96-well plate.

- Step 2 (Prepare Virus): Dilute the EV-A71 stock to the desired MOI (typically between 0.01 and 1) in a low-serum medium (e.g., 2% FBS-DMEM) [4].

- Step 3 (Inoculate): Remove the culture medium from the cells and add the virus inoculum. Adsorb for 1-2 hours at 37°C [4].

- Step 4 (Add Compound): After the adsorption period, remove the virus inoculum, wash the cells, and add fresh medium containing the desired concentrations of this compound.

- Step 5 (Incubate): Culture the infected and treated cells at 33°C or 37°C under 5% CO₂ for the duration of the experiment [4].

Endpoint Analysis

After the incubation period, assess the following parameters:

- Cell Viability: Use the appropriate Cell Titer-Glo assay to measure ATP levels as an indicator of metabolically active cells. This quantifies both compound cytotoxicity and the protection offered from virus-induced CPE [4].

- Viral RNA Yield: Extract total RNA from the supernatant or cell lysates and use quantitative RT-PCR to measure the level of viral RNA, indicating the extent of viral replication inhibition [4].

- Viral Titer: Determine the amount of infectious virus particles in the supernatant using the TCID₅₀ assay on fresh RD cells [4].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the subsequent experimental assessment steps within the context of a host cell.

Research Considerations

- Model Selection: The choice between immortalized cell lines (e.g., RD cells) and advanced models like human intestinal organoids (HIOs) is critical. HIOs contain multiple cell types and can better recapitulate the human gastrointestinal epithelium, which is a primary site of enterovirus replication. Studies show HIOs can be more sensitive for evaluating both antiviral potency and compound toxicity [4].

- Beyond this compound: For a comprehensive antiviral screening, researchers often use a panel of reference compounds with different mechanisms of action. Common examples include Rupintrivir (3C protease inhibitor) and 2'-C-methylcytidine (2'CMC) (polymerase inhibitor) [4]. This helps validate the assay system and compare the efficacy of new candidates.

- Solvent Controls: When preparing this compound stock solutions in DMSO, always include vehicle control groups with the same concentration of DMSO to rule out any solvent effects on the cells or virus.

References

- 1. Antiviral Strategies Targeting Enteroviruses - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. A rationally designed 2C inhibitor prevents enterovirus D68 ... [nature.com]

- 3. Identification of a novel binding inhibitor that blocks ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 3D Human Intestinal Organoids as a Platform for ... [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluation of 3D Human Intestinal Organoids as a Physiologically Relevant Platform for EV-A71 Antiviral Drug Discovery

Introduction

Enterovirus A71 (EV-A71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD) in children, with potential to cause severe neurological complications. The lack of approved antiviral therapeutics for EV-A71 infection underscores the urgent need for effective drug discovery platforms. Traditional antiviral screening has relied heavily on immortalized cell lines, such as rhabdomyosarcoma (RD) cells, which offer simplicity but lack the physiological complexity and cellular diversity of human tissues. Consequently, data generated from these models often fails to translate into clinically effective treatments [1] [2].

The advent of three-dimensional (3D) human intestinal organoids (HIOs) derived from induced pluripotent stem cells (hiPSCs) presents a transformative opportunity for antiviral research. These organoids recapitulate the cellular diversity and structural organization of the native intestinal epithelium, which is the primary site of EV-A71 replication. This application note provides a direct comparative analysis of HIOs versus the conventional RD cell line model for evaluating the antiviral activity of Enviroxime, a reference compound targeting the viral 3A protein. We include detailed protocols and quantitative data to demonstrate the enhanced sensitivity and physiological relevance of the HIO model for antiviral drug discovery [1] [3] [2].

Material and Methods

Cell Culture and Organoid Differentiation

2.1.1 RD Cell Culture

- Cell Line: Rhabdomyosarcoma (RD) cells (ATCC, CCL-136).

- Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, 1% sodium bicarbonate, and 1% penicillin-streptomycin.

- Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO₂. For routine passage, dissociate cells using standard trypsinization protocols [1] [2].

2.1.2 Human Intestinal Organoid (HIO) Differentiation from hiPSCs

- hiPSC Line: NCRM-3 (RUCDR Infinite Biologics).

- Key Reagents: mTeSR1 medium, STEMdiff Intestinal Organoid Kit (STEMCELL Technologies), Matrigel (Corning Inc.) [1].

- Differentiation Workflow (30-45 days):

- Definitive Endoderm Induction: Culture hiPSCs in Matrigel-coated plates with mTeSR1 medium. Initiate differentiation towards definitive endoderm (approx. 3 days).

- Mid/Hindgut Specification: Differentiate definitive endoderm cells into mid/hindgut lineages (days 5-9 post-seeding). This stage generates 3D spheroids.

- Organoid Maturation: Embed spheroids in Matrigel domes and culture in intestinal growth medium for 4-6 weeks to form mature, complex HIOs.

- Long-term Culture and Passaging: For maintenance, passage HIOs twice weekly by mechanically dissociating Matrigel domes and re-embedding fragments in fresh Matrigel. Change medium every two days [1] [3].

The following workflow diagram illustrates the key stages of HIO generation and the subsequent antiviral testing process:

Virus Stock Preparation and Infection

- Virus Strain: EV-A71 BrCr strain.